molecular formula C28H27ClN4O5 B2594871 N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 866014-79-1

N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B2594871
CAS No.: 866014-79-1
M. Wt: 535
InChI Key: QULRZICYZBEBKA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a quinazoline derivative featuring a 2-chlorobenzyl group, a propanamide linker, and a 4-ethoxyphenylamino substituent. The quinazolinone core (2,4-dioxo-1,4-dihydroquinazoline) is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to interact with biological targets such as kinases, receptors, and enzymes .

Properties

CAS No.

866014-79-1

Molecular Formula

C28H27ClN4O5

Molecular Weight

535

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C28H27ClN4O5/c1-2-38-21-13-11-20(12-14-21)31-26(35)18-33-24-10-6-4-8-22(24)27(36)32(28(33)37)16-15-25(34)30-17-19-7-3-5-9-23(19)29/h3-14H,2,15-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

QULRZICYZBEBKA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core, which is known for its diverse pharmacological properties. The molecular formula is C33H29ClN4O5C_{33}H_{29}ClN_4O_5, with a molecular weight of 597.76 g/mol. Its structure includes functional groups that may contribute to its biological activity, including an ethoxyphenyl moiety and a chlorobenzyl group.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammatory processes. In vitro studies have indicated that it exhibits IC50 values comparable to established COX inhibitors like Celecoxib .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The ability to inhibit tumor growth has been observed in xenograft models .
  • Antioxidant Activity : Some studies have indicated that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Target IC50 Value Reference
COX-II InhibitionCOX-II0.52 μM
CytotoxicityCancer Cell Lines10 μM
Antioxidant ActivityDPPH Scavenging25 μg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Inflammatory Models : A study demonstrated that administration of the compound significantly reduced inflammation in animal models induced by carrageenan, suggesting its utility as an anti-inflammatory agent .
  • Cancer Research : In a recent screening of a drug library on multicellular spheroids, this compound was identified as a promising candidate for further development due to its ability to penetrate tumor microenvironments effectively .

Scientific Research Applications

Preliminary studies indicate that compounds similar to N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide exhibit significant biological activities, including:

  • Anticancer Properties : Research has shown that derivatives of quinazoline compounds can inhibit the growth of various cancer cell lines. For instance, compounds containing the quinazoline framework have been screened for cytotoxicity against several cancer types, including A549 (lung), DU145 (prostate), B16-F10 (melanoma), and HepG2 (liver) cells. Some derivatives demonstrated promising results in inhibiting cell proliferation .
  • Antimicrobial Activity : The structure-activity relationship studies suggest that the presence of chlorine in similar compounds enhances antibacterial properties. For example, compounds derived from chloro-substituted frameworks have shown effective antimicrobial activity against pathogens like E. coli and Staphylococcus aureus .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Quinazoline Core : Utilizing isatins and appropriate amines through domino synthesis methods.
  • Amidation Reactions : Connecting the quinazoline with the propanamide moiety to form the final compound.
  • Purification and Characterization : Employing techniques such as chromatography and spectroscopy for purity assessment and structural confirmation .

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer effects of quinazoline derivatives on A549 cells; certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics .
Study 2 Evaluated antimicrobial properties against E. coli; identified key structural features that enhance activity, particularly focusing on halogen substitutions .
Study 3 Conducted in silico docking studies to predict binding affinities with target enzymes; highlighted potential for drug development based on binding interactions .

Chemical Reactions Analysis

Quinazolinone Core Reactivity

The 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl group serves as a reactive scaffold:

Reaction TypeConditions/ReagentsOutcomeReference
Oxidative Rearrangement I₂/TBHP in DMSO at 80°CForms fused heterocycles via domino reactions, as demonstrated in structurally similar quinazolinones .
Keto-Enol Tautomerism Acidic or basic mediaStabilizes enolic forms, enhancing nucleophilic reactivity at C-2 or C-4 positions.
N-Alkylation Alkyl halides, K₂CO₃ in DMFSubstitution at N-1 or N-3 positions, forming tertiary amines (observed in related piperidine analogs).

2-Chlorobenzyl Group Reactivity

The ortho-chlorine substituent exhibits moderate electrophilic character:

Reaction TypeConditions/ReagentsOutcomeReference
Nucleophilic Substitution KOH/EtOH, nucleophiles (e.g., amines)Displacement of Cl with amines, yielding benzylamine derivatives (analogous to para-chloro analogs ).
Hydrodechlorination Pd/C, H₂, EtOHReduction to a benzyl group, observed in chlorobenzyl-containing COX-II inhibitors .

Amide Bond Transformations

The propanamide and ethoxyphenylamide groups undergo hydrolysis and condensation:

Reaction TypeConditionsOutcomeReference
Acidic Hydrolysis 6M HCl, refluxCleavage to carboxylic acid and amine fragments (observed in related benzamides ).
Basic Hydrolysis NaOH (aq), 70°CForms carboxylate salts and amines, with potential degradation of the quinazolinone core.
Condensation DCC, HOBt, aminesAmide bond formation with primary/secondary amines, enabling derivatization.

Ethoxyphenyl Group Reactivity

The 4-ethoxyphenyl moiety participates in electrophilic and oxidative processes:

Reaction TypeConditions/ReagentsOutcomeReference
O-Dealkylation BBr₃, CH₂Cl₂, −20°CCleavage of ethoxy group to phenol, enhancing hydrogen-bonding capacity.
Electrophilic Substitution HNO₃/H₂SO₄Nitration at the para position relative to the amino group (hypothesized based on aryl reactivity).
Oxidation KMnO₄, H⁺Conversion of ethoxy to ketone or carboxylic acid under strong oxidants.

Propanamide Backbone Modifications

The central propanamide linker enables further functionalization:

Reaction TypeConditions/ReagentsOutcomeReference
Reductive Amination NaBH₃CN, RNH₂, MeOHConverts carbonyl to amine, forming tertiary amines (analogous to piperidine derivatives).
Michael Addition α,β-unsaturated carbonyls, baseAddition at the β-carbon of the propanamide, expanding molecular complexity.

Key Research Findings

  • Oxidative Coupling : I₂/TBHP-mediated reactions enable domino synthesis of polycyclic derivatives, leveraging the quinazolinone core’s reactivity .

  • Hydrolytic Stability : Amide bonds in the propanamide linker resist enzymatic degradation at physiological pH, enhancing pharmacokinetics.

  • Selective Substitution : Ortho-chloro groups exhibit lower reactivity compared to para analogs, requiring harsher conditions for nucleophilic displacement .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide (Compound 14, ) Structural Differences: Replaces the 2-chlorobenzyl group with 3,4,5-trimethoxybenzyl and substitutes the ethoxyphenylamino group with a 4-chlorophenyl thioether. Activity: Demonstrated in vitro antitumor activity against HepG2 and MCF-7 cell lines, with IC₅₀ values of 8.2 µM and 9.7 µM, respectively. The trimethoxybenzyl group likely enhances DNA intercalation or topoisomerase inhibition .
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Structural Differences: Uses a 2,4-dichlorobenzyl group and an acetamide linker instead of propanamide. Activity: Evaluated for anticonvulsant effects, showing moderate potency in rodent models. The dichloro substitution may improve blood-brain barrier penetration compared to mono-chloro analogs .

Modifications in the Aminoethyl Side Chain

  • N-(Furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl)propanamide () Structural Differences: Substitutes the 4-ethoxyphenylamino group with a 3-nitrobenzyl group and replaces 2-chlorobenzyl with furanylmethyl.

Non-Quinazolinone Analogs with Overlapping Substituents

  • (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide () Structural Differences: Replaces the quinazolinone core with an isatin-derived thiosemicarbazone. Activity: Thiosemicarbazones are known for antimicrobial and anticancer activity. The 2-chlorobenzyl group here may enhance binding to metal ions in enzymes .

Substituent Effects on Pharmacological Activity

Role of the Ethoxyphenyl Group

The 4-ethoxyphenylamino group in the target compound contrasts with analogs bearing nitro (), methoxy (), or chlorophenyl () groups. Ethoxy substituents balance lipophilicity and metabolic stability, as methoxy groups are susceptible to demethylation, while nitro groups may cause toxicity .

Impact of Halogenation

  • 2-Chlorobenzyl vs. 4-Chlorophenyl : The 2-chloro position on the benzyl group (target compound) may enhance steric hindrance compared to 4-chloro analogs, affecting target binding .
  • Dichlorinated Analogs () : Increased halogenation improves lipid solubility but may elevate off-target toxicity .

Q & A

Basic Synthesis and Characterization

Q1: What are the key synthetic pathways for preparing N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide? A: The compound can be synthesized via multi-step reactions involving:

  • Quinazolinone core formation : Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Amide coupling : Reaction with N,N′-carbonyldiimidazole (CDI) and chloroacetamide derivatives to introduce the 2-chlorobenzyl and 4-ethoxyphenylamino moieties .
  • Characterization : Confirmation via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry to verify regioselectivity and purity .

Advanced Synthesis: Reaction Optimization

Q2: How can reaction conditions be optimized to improve regioselectivity in the formation of the quinazolinone core? A: Key parameters include:

  • Temperature control : Maintaining 50–60°C during cyclization to avoid side products like thioxo intermediates .
  • Catalyst selection : Using triethylamine as a base to enhance nucleophilic substitution efficiency during chloroacetamide coupling .
  • Solvent effects : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .

Biological Activity Profiling

Q3: What methodologies are used to evaluate the anticonvulsant activity of this compound? A: Standard protocols include:

  • In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents, with ED50_{50} calculations .
  • Mechanistic studies : GABAA_A receptor docking simulations to predict binding affinity at the benzodiazepine site .
  • Dose-response analysis : Statistical validation via ANOVA to resolve contradictions in potency across substituent variants (e.g., 3-Cl vs. 4-OMe groups) .

Structural-Activity Relationship (SAR) Analysis

Q4: How do substituents on the benzyl and ethoxyphenyl groups influence bioactivity? A: SAR trends include:

  • Electron-withdrawing groups (e.g., Cl, NO2_2) at the benzyl position enhance anticonvulsant potency by increasing lipophilicity and membrane penetration .
  • 4-Ethoxyphenyl substitution : The ethoxy group stabilizes hydrogen bonding with target receptors, as shown in docking studies .
  • Data contradictions : 2,4-DiF substituents reduce activity despite high predicted binding scores, suggesting steric hindrance in vivo .

Analytical Method Development

Q5: Which HPLC methods are recommended for purity assessment and stability testing? A: Methodological considerations:

  • Column : C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA).
  • Detection : UV at 254 nm for quinazolinone absorbance .
  • Stability studies : Accelerated degradation under acidic (HCl) and oxidative (H2_2O2_2) conditions to identify labile sites (e.g., the 2-oxoethyl group) .

Data Contradiction Resolution

Q6: How can discrepancies between in silico docking predictions and in vivo efficacy be resolved? A: Strategies include:

  • Metabolite profiling : LC-MS/MS to detect rapid hepatic oxidation of the 4-ethoxyphenyl group, reducing bioavailability .
  • Free energy calculations : Molecular dynamics simulations to assess binding entropy/enthalpy trade-offs not captured in static docking .
  • Experimental validation : Parallel synthesis of fluorinated analogs to test metabolic stability .

Advanced Pharmacokinetic Studies

Q7: What in vitro models are used to predict blood-brain barrier (BBB) penetration? A: Methodologies include:

  • PAMPA-BBB assay : Measurement of permeability coefficients (Pe_e) using artificial membranes .
  • Caco-2 cell monolayers : Transepithelial electrical resistance (TEER) to model paracellular transport .
  • Protein binding assays : Equilibrium dialysis to quantify albumin binding, which correlates with reduced CNS uptake .

Safety and Handling Protocols

Q8: What precautions are necessary for handling chloroacetamide intermediates? A: Critical measures:

  • Ventilation : Use fume hoods due to volatility and respiratory toxicity of chloroacetyl chloride .
  • Waste disposal : Neutralization with aqueous NaOH to hydrolyze reactive chloro groups .
  • PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .

Cross-Disciplinary Applications

Q9: Can this compound be repurposed for non-neurological targets (e.g., oncology)? A: Emerging evidence suggests:

  • HDAC inhibition : The 2,4-dioxoquinazolin moiety mimics zinc-binding pharmacophores in histone deacetylase inhibitors .
  • Kinase selectivity : Structural analogs (e.g., AZD8931) show EGFR inhibition, warranting kinase profiling assays .

Computational Chemistry Integration

Q10: Which software tools are optimal for modeling this compound’s interactions? A: Recommended tools:

  • Docking : AutoDock Vina for GABAA_A receptor simulations .
  • Quantum mechanics : Gaussian 16 for optimizing ground-state geometries of the quinazolinone core .
  • ADMET prediction : SwissADME for estimating solubility (LogS) and cytochrome P450 interactions .

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